molecular formula C15H13N5O2S B12590123 3-(3-Ethyl-3-phenyltriaz-1-en-1-yl)-5-nitro-2,1-benzothiazole CAS No. 646996-00-1

3-(3-Ethyl-3-phenyltriaz-1-en-1-yl)-5-nitro-2,1-benzothiazole

Cat. No.: B12590123
CAS No.: 646996-00-1
M. Wt: 327.4 g/mol
InChI Key: LAZGXLDURFZHCV-UHFFFAOYSA-N
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Description

3-(3-Ethyl-3-phenyltriaz-1-en-1-yl)-5-nitro-2,1-benzothiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzothiazole ring system substituted with a nitro group and a triazene moiety, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethyl-3-phenyltriaz-1-en-1-yl)-5-nitro-2,1-benzothiazole typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Nitro Group: Nitration of the benzothiazole core is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Formation of the Triazene Moiety: The triazene moiety is introduced by reacting the nitro-substituted benzothiazole with an appropriate diazonium salt in the presence of a base such as sodium acetate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethyl-3-phenyltriaz-1-en-1-yl)-5-nitro-2,1-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in coupling reactions.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at positions ortho and para to the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as tin(II) chloride or catalytic hydrogenation are typically used.

    Substitution: Electrophilic substitution reactions often employ reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or sulfonated benzothiazole derivatives.

Scientific Research Applications

3-(3-Ethyl-3-phenyltriaz-1-en-1-yl)-5-nitro-2,1-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an antimicrobial and anticancer agent.

    Industry: Utilized in the development of dyes and pigments due to its vibrant coloration and stability.

Mechanism of Action

The mechanism of action of 3-(3-Ethyl-3-phenyltriaz-1-en-1-yl)-5-nitro-2,1-benzothiazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The triazene moiety may also play a role in the compound’s biological activity by forming covalent bonds with nucleophilic sites in biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methyl-3-phenyltriaz-1-en-1-yl)-5-nitro-2,1-benzothiazole
  • 3-(3-Ethyl-3-phenyltriaz-1-en-1-yl)-6-nitro-2,1-benzothiazole

Uniqueness

3-(3-Ethyl-3-phenyltriaz-1-en-1-yl)-5-nitro-2,1-benzothiazole is unique due to the specific positioning of the nitro group and the triazene moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and application development.

Properties

CAS No.

646996-00-1

Molecular Formula

C15H13N5O2S

Molecular Weight

327.4 g/mol

IUPAC Name

N-ethyl-N-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]aniline

InChI

InChI=1S/C15H13N5O2S/c1-2-19(11-6-4-3-5-7-11)18-16-15-13-10-12(20(21)22)8-9-14(13)17-23-15/h3-10H,2H2,1H3

InChI Key

LAZGXLDURFZHCV-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)N=NC2=C3C=C(C=CC3=NS2)[N+](=O)[O-]

Origin of Product

United States

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